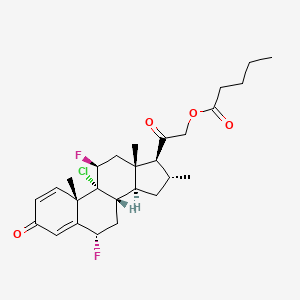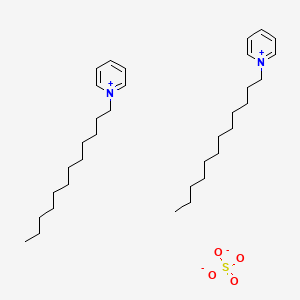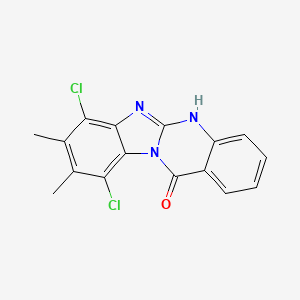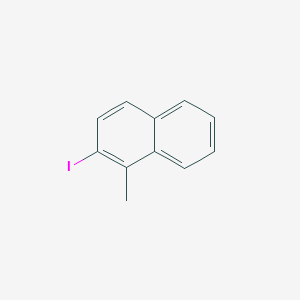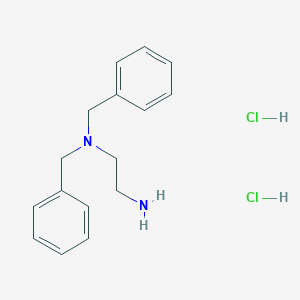
Tazobactam intermediate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tazobactam intermediate is a crucial compound in the synthesis of tazobactam, a beta-lactamase inhibitor. Tazobactam is commonly used in combination with other antibiotics, such as piperacillin, to enhance their efficacy by preventing degradation by beta-lactamase enzymes produced by bacteria . This combination is effective against a variety of bacterial infections, including those caused by gram-negative and gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tazobactam intermediate involves several steps. One method starts with the preparation of 1-amino-1H-1,2,3-triazole from glyoxal and hydrazine through glyoxal dihydrazone. The triazole then reacts with (2S,3S)-3-methyl-3-chloromethyl-7-oxo-4-thio-1-azabicyclo[3.2.0]heptane-2-formic acid ester to prepare an intermediate. This intermediate undergoes oxidation, diazotization, and deprotection reactions to yield tazobactam .
Another method involves the use of mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole to the starting material benzhydryl 2-(®-2-(2-(benzo[d]thiazol-2-yl)disulfanyl)-4-oxoaze . This method avoids hazardous reagents and achieves high purity and yield.
Industrial Production Methods
Industrial production of this compound focuses on achieving high yield and purity while maintaining cost-effectiveness and environmental friendliness. The preparation method involves mild reaction conditions, simple processes, and readily available raw materials, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Tazobactam intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired intermediates.
Substitution: Direct substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) acetate, azobisisobutyronitrile (AIBN), potassium permanganate, and acetic acid . Reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity.
Major Products Formed
The major products formed from these reactions are various intermediates that eventually lead to the synthesis of tazobactam. These intermediates are characterized by their high purity and stability, essential for the final product’s efficacy .
科学的研究の応用
Tazobactam intermediate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and develop new synthetic routes for beta-lactamase inhibitors . In biology and medicine, this compound is crucial for developing antibiotics that combat resistant bacterial strains . Industrially, it is used in the large-scale production of tazobactam, ensuring a steady supply of this vital antibiotic component .
作用機序
Tazobactam intermediate exerts its effects by inhibiting beta-lactamase enzymes produced by bacteria. These enzymes typically degrade beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of antibiotics like piperacillin and ceftolozane . The molecular targets include penicillin-binding proteins (PBPs) and beta-lactamase enzymes, which are crucial for bacterial cell wall synthesis .
類似化合物との比較
Tazobactam intermediate is compared with other beta-lactamase inhibitors such as clavulanate, sulbactam, avibactam, vaborbactam, relebactam, durlobactam, and enmetazobactam . While all these compounds inhibit beta-lactamase enzymes, tazobactam is unique in its combination with piperacillin and ceftolozane, providing a broader spectrum of activity against resistant bacterial strains . Additionally, tazobactam’s structural properties and reaction mechanisms offer distinct advantages in terms of stability and efficacy .
Conclusion
This compound plays a vital role in the synthesis of tazobactam, a crucial beta-lactamase inhibitor used in combination with other antibiotics. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in combating antibiotic resistance. The unique properties of this compound, compared to similar compounds, underscore its significance in the field of medicine and industry.
特性
分子式 |
C10H13N4O5S- |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
(2S,3S)-4-hydroxy-2-methyl-4-oxo-3-[[(Z)-3-oxoprop-1-enyl]amino]-1-(triazol-1-yl)butane-2-sulfinate |
InChI |
InChI=1S/C10H14N4O5S/c1-10(20(18)19,7-14-5-4-12-13-14)8(9(16)17)11-3-2-6-15/h2-6,8,11H,7H2,1H3,(H,16,17)(H,18,19)/p-1/b3-2-/t8-,10-/m0/s1 |
InChIキー |
YGFMROFTTCPCKY-AARLMMRRSA-M |
異性体SMILES |
C[C@](CN1C=CN=N1)([C@H](C(=O)O)N/C=C\C=O)S(=O)[O-] |
正規SMILES |
CC(CN1C=CN=N1)(C(C(=O)O)NC=CC=O)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
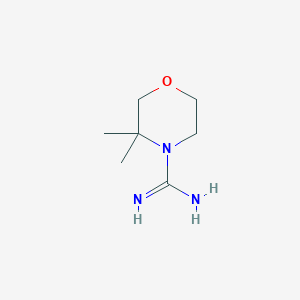
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
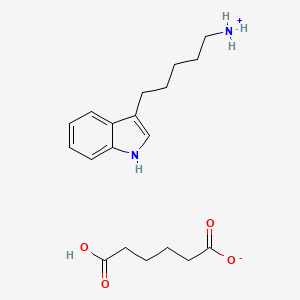



![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
